molecular formula C10H8NaO4S B1324470 Sodium 7-hydroxynaphthalene-1-sulphonate CAS No. 832-85-9

Sodium 7-hydroxynaphthalene-1-sulphonate

Cat. No.: B1324470
CAS No.: 832-85-9
M. Wt: 247.22 g/mol
InChI Key: DFPVONLLVPFPLK-UHFFFAOYSA-N
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Description

Sodium 7-hydroxynaphthalene-1-sulphonate: is a synthetic organic compound belonging to the class of naphthalene sulfonates. It is widely used in various fields, including medical, environmental, and industrial research. The compound has the molecular formula C10H7NaO4S and a molecular weight of 246.215 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 7-hydroxynaphthalene-1-sulphonate can be synthesized through several methods. One common method involves the reaction of 7-hydroxynaphthalene-1-sulphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors. The process includes feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. The resulting product is then cooled, crystallized, and filtered to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 7-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

Sodium 7-hydroxynaphthalene-1-sulphonate has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis to enhance the efficiency of reactions.

    Biology: The compound is employed in various biochemical assays and as a reagent in the study of enzyme kinetics.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 7-hydroxynaphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes and other proteins, altering their activity and function.

Comparison with Similar Compounds

    Naphthalene-1-sulfonic acid: This compound is structurally similar but lacks the hydroxyl group present in sodium 7-hydroxynaphthalene-1-sulphonate.

    Naphthalene-2-sulfonic acid: Another similar compound, differing in the position of the sulfonic acid group on the naphthalene ring.

Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in various chemical and industrial applications.

Properties

CAS No.

832-85-9

Molecular Formula

C10H8NaO4S

Molecular Weight

247.22 g/mol

IUPAC Name

sodium;7-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);

InChI Key

DFPVONLLVPFPLK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[Na]

832-85-9

Origin of Product

United States

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